molecular formula C7H5FO2 B135551 2-Fluoro-6-hydroxybenzaldehyde CAS No. 38226-10-7

2-Fluoro-6-hydroxybenzaldehyde

Cat. No. B135551
CAS RN: 38226-10-7
M. Wt: 140.11 g/mol
InChI Key: FZIBGCDUHZBOLA-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxybenzaldehyde is a compound that can be inferred to have a benzene ring with a fluorine atom and a hydroxyl group attached to it, as well as an aldehyde functional group. While the provided papers do not directly discuss 2-Fluoro-6-hydroxybenzaldehyde, they do provide insights into similar compounds which can help us understand the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of fluorinated benzaldehydes is not directly described in the provided papers. However, the synthesis of related compounds typically involves the introduction of a fluorine atom into the benzene ring, which can be achieved through various halogenation reactions. The aldehyde group can be introduced through formylation reactions such as the Vilsmeier-Haack reaction or by oxidation of the corresponding alcohol .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydroxybenzaldehyde can be predicted based on the studies of similar compounds. For instance, the rotational spectra of 2-fluorobenzaldehyde (2-FBD) have been recorded, and two planar rotamers were observed, which correspond to different orientations of the carbonyl bond relative to the benzene ring . This suggests that 2-Fluoro-6-hydroxybenzaldehyde may also exhibit rotamerism due to the presence of the aldehyde group.

Chemical Reactions Analysis

The reactivity of 2-Fluoro-6-hydroxybenzaldehyde can be inferred from the behavior of similar compounds. For example, a fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been used to monitor the progress of aldol reactions . This indicates that the aldehyde group in 2-Fluoro-6-hydroxybenzaldehyde could participate in similar condensation reactions. The presence of the fluorine atom may affect the electron density of the benzene ring and thus influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-hydroxybenzaldehyde can be deduced from related compounds. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, provide information on the vibrational modes of the molecule, which are related to its structure . The introduction of a fluorine atom is known to cause bond length alternation in the benzene ring and can affect the molecule's dipole moment and polarizability . Additionally, the presence of the hydroxyl group could lead to the formation of hydrogen bonds, affecting the compound's solubility and boiling point.

Scientific Research Applications

Synthesis and Adrenergic Activity

2-Fluoro-6-hydroxybenzaldehyde has been utilized in the synthesis of various fluorinated compounds, significantly impacting their adrenergic properties. For instance, Kirk et al. (1986) found that fluorination of phenylephrine analogs, including 6-fluorophenylephrine synthesized from fluorinated 3-hydroxybenzaldehydes, alters their potency as alpha 1-adrenergic agonists. This demonstrates the compound's role in modifying adrenergic receptor affinity and selectivity (Kirk et al., 1986).

Synthesis and Anticancer Activity

In the field of cancer research, 2-Fluoro-6-hydroxybenzaldehyde has been employed in synthesizing fluorinated analogues of combretastatins, as reported by Lawrence et al. (2003). These analogues retain potent cell growth inhibitory properties, highlighting the compound's potential in developing anticancer agents (Lawrence et al., 2003).

Chemosensor Development

Gao et al. (2014) explored the use of 2-Fluoro-6-hydroxybenzaldehyde derivatives in creating chemosensors for copper ion detection. Their research indicates the compound's significance in developing sensitive and selective detection methods for metal ions (Gao et al., 2014).

Bioconversion and Fungus Research

Lauritsen and Lunding (1998) utilized fluoro-labelled substrates, including derivatives of 2-Fluoro-6-hydroxybenzaldehyde, to examine the bioconversion potential of the fungus Bjerkandera adusta. This research provides insights into the biotransformation of halogenated aromatic compounds by fungi (Lauritsen & Lunding, 1998).

Herbicide Synthesis

Gong Qi-sun (2005) reported the synthesis of 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in the production of pyrimidinyloxybenzylamine herbicides, starting from 2,6-difluorobenzaldehyde. This indicates the compound's importance in the development of herbicides (Gong Qi-sun, 2005).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-fluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIBGCDUHZBOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371993
Record name 2-Fluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-hydroxybenzaldehyde

CAS RN

38226-10-7
Record name 2-Fluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluorosalicylaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 9, 3-fluorophenol (19.2 g.) in sodium hydroxide/water (120 g./133 ml.) was reacted with chloroform (three 58 ml. portions). The reaction mixture was cooled and filtered. The resulting solids were partitioned between saturated brine and ethyl acetate, the pH was adjusted to 7.0 with diluted hydrochloric acid, and the ethyl acetate layer separated and held. The earlier filtrate was adjusted to pH 7.0 with conc. hydrochloric acid and extracted with ethyl acetate. The earlier and later ethyl acetate extracts were combined, back washed with water and then brine, dried over anhydrous magnesium sulfate, filtered and evaporated to partially solid crude product (14.6 g.). The crude product was chromatographed on 200 g. of silica gel, eluting with 6:1 hexane:ether, monitoring by tlc. The less polar component was collected in early fractions, which were combined and evaporated to yield 2-fluoro-6-hydroxybenzaldehyde, as an oil which partially crystallized on standing [1.4 g.; Rf 0.8 (2:1 chloroform:hexane)].
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of boron tribromide in dichloromethane (1M; 20.15 ml) was added dropwise to a stirring solution of 2-fluoro-6-methoxybenzaldehyde (4.66 g, prepared as described above) in dichloromethane (40 ml) at -78° C. The mixture was allowed to warm to ambient temperature then water (150 ml) was added and the mixture extracted with dichloromethane (3×100 ml). The combined extracts were washed with water (100 ml) then brine (100 ml) and the solvent evaporated. Distillation of the residue at reduced pressure gave 2-fluoro-6-hydroxybenzaldehyde (2.0 g), contaminated with 7% of the starting methoxy compound, as an oil b.p. 60° C. at 4.66 mbar, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
20.15 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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